molecular formula C6H9ClN2O2S B13472037 trimethyl-1H-imidazole-2-sulfonyl chloride

trimethyl-1H-imidazole-2-sulfonyl chloride

Cat. No.: B13472037
M. Wt: 208.67 g/mol
InChI Key: GDCOUIDHVDYMIL-UHFFFAOYSA-N
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Description

Trimethyl-1H-imidazole-2-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H9ClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-1H-imidazole-2-sulfonyl chloride typically involves the chlorosulfonation of trimethylimidazole. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:

    Chlorosulfonation: Trimethylimidazole is reacted with chlorosulfonic acid at a controlled temperature to form the sulfonyl chloride derivative.

    Purification: The crude product is purified through recrystallization or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with amines or alcohols to form sulfonamide or sulfonate esters, respectively.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Reduced Derivatives: Formed by reduction reactions.

Scientific Research Applications

Trimethyl-1H-imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl-1H-imidazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved in the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylimidazole-2-sulfonyl chloride
  • 1-Ethyl-3-methylimidazolium chloride
  • 1-Benzyl-3-methylimidazolium chloride

Uniqueness

Trimethyl-1H-imidazole-2-sulfonyl chloride is unique due to its trimethyl substitution, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This makes it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

1,4,5-trimethylimidazole-2-sulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-4-5(2)9(3)6(8-4)12(7,10)11/h1-3H3

InChI Key

GDCOUIDHVDYMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)S(=O)(=O)Cl)C)C

Origin of Product

United States

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